Methyl 2-(4-amino-3-methylphenyl)propanoate
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Overview
Description
Methyl 2-(4-amino-3-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an amino group attached to a methylphenyl ring, which is further connected to a propanoate ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-methylphenyl)propanoate typically involves the esterification of 2-(4-amino-3-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(4-amino-3-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate: Similar in structure but with a different substitution pattern on the phenyl ring.
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride: Contains an additional amino group and is used in different applications.
Uniqueness
Methyl 2-(4-amino-3-methylphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-7-6-9(4-5-10(7)12)8(2)11(13)14-3/h4-6,8H,12H2,1-3H3 |
InChI Key |
VTIGPYKMAXXKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C(=O)OC)N |
Origin of Product |
United States |
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